
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the quinoline ring, which is a fused bicyclic structure, makes this compound a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminobenzonitrile under acidic conditions to form the quinoline ring system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the quinoline ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar electronic properties and reactivity.
Quinoline derivatives: Compounds with the quinoline ring system may have comparable biological activities and synthetic applications.
Unique Features:
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminobenzonitrile
- Quinoline-2-carboxylic acid
- 1-(Thiophene-2-carbonyl)-LSD
Propiedades
Fórmula molecular |
C15H10N2OS |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
1-(thiophene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
Clave InChI |
LSCHCNLPMLOXOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CS3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


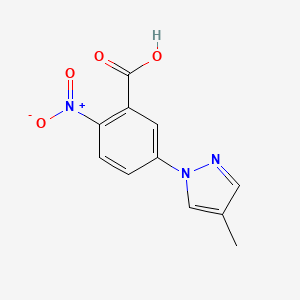
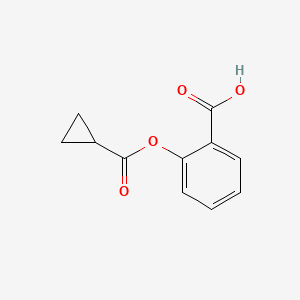
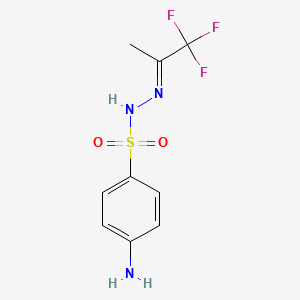
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
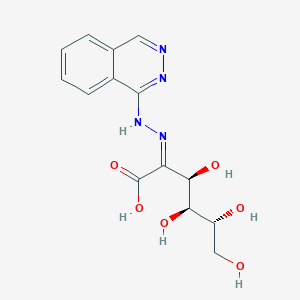
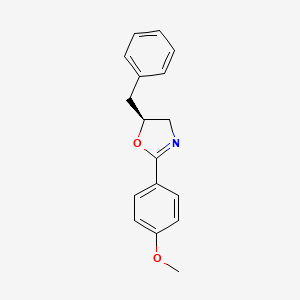
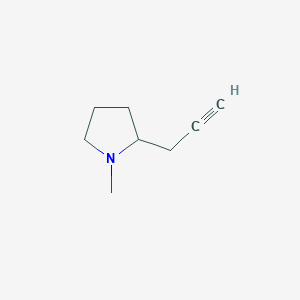


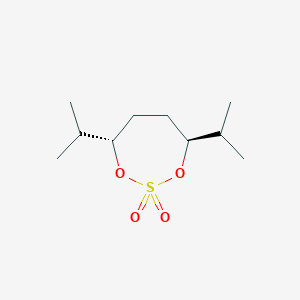
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
